

# Head-to-Head Comparison of SRK-181 with other Immunotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AI-181    |           |
| Cat. No.:            | B15565258 | Get Quote |

A Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer immunotherapy, overcoming resistance to checkpoint inhibitors is a critical challenge. SRK-181, a selective inhibitor of latent transforming growth factor-beta 1 (TGF-β1), has emerged as a promising agent designed to restore sensitivity to anti-PD-1/PD-L1 therapies. This guide provides an objective, data-driven comparison of SRK-181 with other immunotherapeutic agents that have been investigated to address checkpoint inhibitor resistance. The comparison is based on publicly available preclinical and clinical data.

### SRK-181: A Selective TGF-\(\beta\)1 Inhibitor

SRK-181 is a fully human monoclonal antibody that selectively binds to and inhibits the activation of latent TGF- $\beta$ 1.[1][2] The rationale behind this approach is that TGF- $\beta$ 1 is a key cytokine that promotes an immunosuppressive tumor microenvironment, thereby contributing to primary resistance to checkpoint inhibitors. By specifically targeting the latent form of TGF- $\beta$ 1, SRK-181 aims to remodel the tumor microenvironment, enhance anti-tumor immunity, and synergize with checkpoint blockade.[1] A key differentiator of SRK-181 is its high selectivity for the TGF- $\beta$ 1 isoform, which is intended to provide a wider therapeutic window and avoid toxicities associated with non-selective TGF- $\beta$ 1 inhibition.[1][2]

### **Mechanism of Action of SRK-181**





Click to download full resolution via product page

Caption: Mechanism of action of SRK-181 in the tumor microenvironment.

### **Preclinical and Clinical Development of SRK-181**

SRK-181 is being evaluated in the Phase 1 DRAGON trial (NCT04291079) as a monotherapy and in combination with anti-PD-(L)1 agents in patients with locally advanced or metastatic solid tumors that have shown resistance to checkpoint inhibitors.

### **Head-to-Head Comparison**

The following sections provide a comparative overview of SRK-181 with other immunotherapeutic agents investigated for overcoming checkpoint inhibitor resistance. It is important to note that the data presented are from separate clinical trials and not from direct head-to-head studies. Therefore, cross-trial comparisons should be interpreted with caution due to potential differences in study design, patient populations, and prior therapies.

### Agents Targeting the TGF-β Pathway



TGF- $\beta$  has been a key target for overcoming immunotherapy resistance. Besides SRK-181, other agents targeting this pathway include bintrafusp alfa and galunisertib.

| Feature             | SRK-181                                         | Bintrafusp Alfa<br>(M7824)                                                                            | Galunisertib                                                             |
|---------------------|-------------------------------------------------|-------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| Mechanism of Action | Selective inhibitor of latent TGF-β1 activation | Bifunctional fusion protein: anti-PD-L1 antibody linked to a TGF-β trap (sequesters TGF-β1, -β2, -β3) | Small molecule inhibitor of TGF-β receptor I (TGFβRI) kinase             |
| Target              | Latent TGF-β1                                   | PD-L1 and active<br>TGF-β isoforms 1, 2,<br>and 3                                                     | TGF-β Receptor I                                                         |
| Development Status  | Phase 1 (DRAGON<br>trial ongoing)               | Development largely discontinued after failing to meet endpoints in pivotal trials                    | Investigated in Phase<br>1/2 trials, further<br>development<br>uncertain |



| Agent                          | Trial                          | Tumor<br>Type(s)                                       | Objective<br>Response<br>Rate (ORR) | Disease<br>Control<br>Rate (DCR) | Median Progressio n-Free Survival (PFS) |
|--------------------------------|--------------------------------|--------------------------------------------------------|-------------------------------------|----------------------------------|-----------------------------------------|
| SRK-181 +<br>Pembrolizum<br>ab | DRAGON<br>(Phase 1)            | ccRCC                                                  | 21.4%                               | 57%                              | Not Reported                            |
| Bintrafusp<br>Alfa             | Phase 1<br>Expansion<br>Cohort | NSCLC<br>(refractory/re<br>sistant to<br>anti-PD-(L)1) | 4.8%[3][4]                          | Not Reported                     | Not Reported                            |
| Galunisertib +<br>Nivolumab    | Phase 1b/2                     | NSCLC (IO-<br>naïve, post-<br>platinum)                | 24%[5][6][7]<br>[8]                 | 40%<br>(PR+SD)[5]<br>[6][7][8]   | 5.26<br>months[5][6]<br>[7][8]          |

| Agent                    | Grade ≥3 TRAEs                                                                                                            | Most Common TRAEs (any grade)                                              |
|--------------------------|---------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------|
| SRK-181 + Pembrolizumab  | Not extensively detailed, but<br>generally well-tolerated. One<br>Grade 4 dermatitis exfoliative<br>generalized reported. | Rash, pruritus, fatigue,<br>diarrhea                                       |
| Bintrafusp Alfa          | 22.9% (in NSCLC cohort)[3][4]                                                                                             | Asthenia, fatigue, eczema, pruritus[3][4]                                  |
| Galunisertib + Nivolumab | No Grade 4 or 5 TRAEs reported in the Phase 2 NSCLC cohort.                                                               | Pruritus (36%), fatigue (32%),<br>decreased appetite (28%)[5][6]<br>[7][8] |

## **Agents with Other Mechanisms of Action**

Other strategies to overcome checkpoint inhibitor resistance involve targeting different pathways, such as angiogenesis (VEGF) and metabolic pathways (IDO1).



| Feature             | Lenvatinib +<br>Pembrolizumab                                                                                | Cabozantinib                                                  | Epacadostat +<br>Pembrolizumab                                                                  |
|---------------------|--------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------|-------------------------------------------------------------------------------------------------|
| Mechanism of Action | Multi-kinase inhibitor<br>(including VEGFR1-3,<br>FGFR1-4, PDGFRα,<br>RET, and KIT) + Anti-<br>PD-1 antibody | Multi-kinase inhibitor<br>(including MET,<br>VEGFR2, and AXL) | IDO1 inhibitor + Anti-<br>PD-1 antibody                                                         |
| Target              | Multiple tyrosine<br>kinases + PD-1                                                                          | Multiple tyrosine<br>kinases                                  | Indoleamine 2,3-<br>dioxygenase 1 (IDO1)<br>+ PD-1                                              |
| Development Status  | Approved for certain cancers, including advanced RCC                                                         | Approved for certain cancers, including advanced RCC          | Development halted<br>after failing to meet<br>primary endpoint in<br>Phase 3 melanoma<br>trial |



| Agent                                 | Trial                                     | Tumor<br>Type(s)                                 | Objective<br>Response<br>Rate (ORR)                                   | Disease<br>Control<br>Rate (DCR)                                                    | Median Progressio n-Free Survival (PFS)             |
|---------------------------------------|-------------------------------------------|--------------------------------------------------|-----------------------------------------------------------------------|-------------------------------------------------------------------------------------|-----------------------------------------------------|
| Lenvatinib +<br>Pembrolizum<br>ab     | Phase 2<br>(NCT025010<br>96)              | ccRCC<br>(progressed<br>on prior PD-<br>1/L1)    | 52.9%[9]                                                              | Not explicitly<br>reported, but<br>majority<br>experienced<br>tumor<br>shrinkage[9] | 10.8 months<br>(by RECIST<br>v1.1)[9]               |
| Lenvatinib +<br>Pembrolizum<br>ab     | LEAP-004<br>(Phase 2)                     | Melanoma<br>(progressed<br>on prior PD-<br>1/L1) | 21.4%[10][11]<br>[12][13]                                             | 66.0%[10][11]<br>[12][13]                                                           | 4.2<br>months[10]<br>[11][12][13]                   |
| Cabozantinib                          | Retrospective<br>Analysis                 | ccRCC<br>(progressed<br>on ICB)                  | 36%[14]                                                               | 79%<br>(ORR+SD)<br>[14]                                                             | 6.5 months (Time to Treatment Failure)[14]          |
| Epacadostat<br>+<br>Pembrolizum<br>ab | ECHO-<br>301/KEYNOT<br>E-252 (Phase<br>3) | Melanoma                                         | No significant improvement over pembrolizum ab alone[15] [16][17][18] | No significant<br>improvement                                                       | No significant improvement (Median PFS ~4.7 months) |



| Agent                       | Grade ≥3 TRAEs                          | Most Common TRAEs (any grade)                                  |
|-----------------------------|-----------------------------------------|----------------------------------------------------------------|
| Lenvatinib + Pembrolizumab  | 45.6% (in LEAP-004)[10][11]<br>[12][13] | Hypertension, diarrhea, fatigue, decreased appetite, nausea    |
| Cabozantinib                | Dose reductions common due to AEs       | Fatigue, palmar-plantar<br>erythrodysesthesia,<br>diarrhea[14] |
| Epacadostat + Pembrolizumab | 10% (serious TRAEs)[16]                 | Lipase increase[16]                                            |

# Experimental Protocols SRK-181: Key Experiment Methodologies

A common method to assess the inhibitory activity of SRK-181 involves co-culturing cells that overexpress latent TGF- $\beta$ 1 with reporter cells that express a luciferase gene under the control of a TGF- $\beta$ -responsive promoter.





Click to download full resolution via product page

Caption: Workflow for in vitro assessment of SRK-181 activity.

To evaluate the in vivo efficacy of SRK-181 in overcoming resistance to checkpoint inhibitors, syngeneic mouse tumor models that are refractory to anti-PD-1 therapy are often used.

 Animal Models: Mice (e.g., C57BL/6) are implanted with tumor cells (e.g., bladder, melanoma, or breast cancer cell lines) that are known to be resistant to anti-PD-1 therapy.[1]



- Treatment Groups: Once tumors are established, mice are randomized into treatment groups, which typically include:
  - Vehicle control
  - SRK-181-mlgG1 (murine version of SRK-181) alone
  - Anti-PD-1 antibody alone
  - SRK-181-mlgG1 in combination with an anti-PD-1 antibody
- Efficacy Assessment: Tumor growth is monitored over time by measuring tumor volume.
   Survival is also a key endpoint.
- Pharmacodynamic Assessment: At the end of the study, tumors may be harvested for analysis of the tumor microenvironment, including immunohistochemistry or flow cytometry to quantify the infiltration of CD8+ T-cells and other immune cell populations.

This is a multi-center, open-label, dose-escalation (Part A) and dose-expansion (Part B) study.

- Patient Population: Patients with locally advanced or metastatic solid tumors who have demonstrated primary resistance to anti-PD-(L)1 therapy.
- Study Design:
  - Part A1: SRK-181 monotherapy dose escalation.
  - Part A2: SRK-181 in combination with an approved anti-PD-(L)1 agent dose escalation.
  - Part B: Dose expansion of SRK-181 in combination with an anti-PD-(L)1 agent in specific tumor cohorts (e.g., ccRCC, melanoma, HNSCC, urothelial carcinoma).
- Primary Endpoints: Safety and tolerability, determination of the maximum tolerated dose and recommended Phase 2 dose.
- Secondary and Exploratory Endpoints: Pharmacokinetics, anti-drug antibodies, objective response rate, duration of response, and biomarker analyses.



## **Summary and Conclusion**

SRK-181 represents a targeted approach to overcoming checkpoint inhibitor resistance by selectively inhibiting the activation of latent TGF- $\beta$ 1. Preclinical data support its mechanism of action, and early clinical data from the DRAGON trial show promising anti-tumor activity in combination with pembrolizumab in heavily pretreated, anti-PD-1 resistant patient populations, particularly in clear cell renal cell carcinoma.

When compared to other agents aimed at reversing checkpoint inhibitor resistance, SRK-181's selective targeting of TGF- $\beta$ 1 is a key differentiating feature, potentially offering a more favorable safety profile than non-selective TGF- $\beta$  inhibitors. Bifunctional agents like bintrafusp alfa, which simultaneously target PD-L1 and TGF- $\beta$ , have faced challenges in demonstrating superiority over single-agent checkpoint inhibitors in pivotal trials. Agents with different mechanisms, such as the multi-kinase inhibitors lenvatinib and cabozantinib, have shown significant efficacy in combination with checkpoint inhibitors in the anti-PD-1 resistant setting, particularly in ccRCC, and are now established treatment options. Conversely, the IDO1 inhibitor epacadostat failed to show a benefit when added to pembrolizumab in a large Phase 3 trial in melanoma, highlighting the challenges in targeting metabolic pathways to overcome resistance.

The field of immunotherapy for checkpoint inhibitor-resistant cancers is dynamic, with multiple strategies being explored. The ongoing clinical development of SRK-181 will be crucial in defining its role in the treatment armamentarium. Future randomized controlled trials will be necessary to definitively establish the clinical benefit of SRK-181 in combination with checkpoint inhibitors compared to other available therapies. Researchers and drug development professionals should continue to monitor the evolving data from the DRAGON trial and other studies in this space to inform future research and clinical trial design.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Validation & Comparative





- 1. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonclinical Development of SRK-181: An Anti-Latent TGFβ1 Monoclonal Antibody for the Treatment of Locally Advanced or Metastatic Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bintrafusp Alfa, a Bifunctional Fusion Protein Targeting TGF-β and PD-L1, in Patients with Non-Small Cell Lung Cancer Resistant or Refractory to Immune Checkpoint Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. A phase Ib/II study of galunisertib in combination with nivolumab in solid tumors and non-small cell lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase Ib/II study of galunisertib in combination with nivolumab in solid tumors and non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] A phase Ib/II study of galunisertib in combination with nivolumab in solid tumors and non-small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. targetedonc.com [targetedonc.com]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Lenvatinib/Pembrolizumab as second line treatment for advanced melanoma patients refractory to programmed death 1 (PD-1)/programmed death ligand-1 (PD-L1) inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. Activity of cabozantinib after immune checkpoint blockade in metastatic clear-cell renal cell carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merck.com [merck.com]
- 16. Epacadostat plus pembrolizumab versus placebo plus pembrolizumab in patients with unresectable or metastatic melanoma (ECHO-301/KEYNOTE-252): a phase 3, randomised, double-blind study PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biomedtracker.com [biomedtracker.com]
- To cite this document: BenchChem. [Head-to-Head Comparison of SRK-181 with other Immunotherapy Agents]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15565258#head-to-head-comparison-of-srk-181-with-other-immunotherapy-agents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com